Amidochlor
Overview
Description
Amidochlor is a small molecule that is widely used as a selective herbicide in corn, soybean, and other crop cultures . It belongs to the class of organic compounds known as anilides . Elevated concentrations of these herbicides and their degradation products have been detected in surface and groundwater .
Molecular Structure Analysis
The molecular formula of Amidochlor is C15H21ClN2O2 . It has an average molecular mass of 296.792 g/mol . The IUPAC name for Amidochlor is 2-chloro-N-(2,6-diethylphenyl)-N-(acetamidomethyl)acetamide .Physical And Chemical Properties Analysis
Amidochlor is a solid substance that appears as a white powder . Its physical and chemical properties are largely determined by its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the types of bonds and functional groups present in the molecule.Scientific Research Applications
Oxidant Reactivity in Proteins
Amidochlor demonstrates significant reactivity with various protein components. For example, hypochlorous acid (HOCl), a compound related to Amidochlor, reacts with protein side chains and peptide bonds, affecting proteins in human diseases like atherosclerosis and arthritis. This reaction is used to model the reactivity of HOCl with proteins like human serum albumin and apolipoprotein-A1, providing insights into the effects of oxidants on proteins in vivo (Pattison & Davies, 2001).
Impact on Turfgrass Growth and Morphogenesis
Amidochlor has been used in agricultural research, particularly in the context of turfgrass management. It's been observed to affect shoot growth and seedhead suppression in cool-season turfgrass, such as Kentucky bluegrass and red fescue. This research helps in understanding the chemical's effects on plant growth, which is critical for turf management and agronomic practices (Bhowmik, 1987).
Dentin Deproteination in Dental Research
In dental research, compounds similar to Amidochlor, like sodium hypochlorite (NaOCl), are studied for their effects on dentin deproteination. This research is vital for understanding the optimal use of these compounds in root canal therapy and their effects on tooth structure (Hu, Peng, Sum, & Ling, 2010).
Synthesis of Amides in Organic Chemistry
Amidochlor is relevant in the synthesis of amides, a crucial functional group in organic chemistry. The synthesis of amides using compounds like Amidochlor is fundamental in creating a variety of chemical structures used in pharmaceuticals, polymers, and other materials (Ghosh et al., 2012).
properties
IUPAC Name |
N-(acetamidomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-4-12-7-6-8-13(5-2)15(12)18(14(20)9-16)10-17-11(3)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGVGIVRLSGTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(CNC(=O)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041596 | |
Record name | Amidochlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amidochlor | |
CAS RN |
40164-67-8 | |
Record name | Amidochlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40164-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amidochlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040164678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidochlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIDOCHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190Y97F39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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